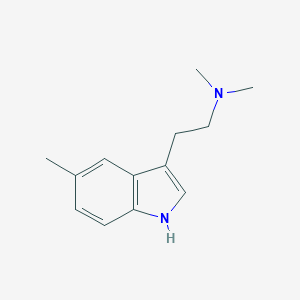

Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-

説明

Historical Development of 5-Methyl Tryptamine Research

The historical trajectory of 5-methyltryptamine research reflects the broader evolution of indole alkaloid chemistry and neuropharmacology. Early investigations into tryptamine derivatives were primarily driven by the discovery of naturally occurring compounds such as serotonin and their profound effects on biological systems. The systematic exploration of synthetic tryptamine analogues emerged as researchers sought to understand the relationship between molecular structure and biological activity within this chemical class. 5-methyltryptamine represents one of the earliest examples of positional substitution on the indole ring system, providing researchers with a fundamental model for investigating how specific structural modifications influence receptor binding and functional activity.

The compound's identification as a fungal metabolite marked an important milestone in natural product chemistry, demonstrating that organisms produce structurally diverse tryptamine derivatives as part of their metabolic processes. This discovery prompted extensive research into the biosynthetic pathways responsible for tryptamine modification and the evolutionary significance of these chemical transformations. Scientific investigations have revealed that 5-methyltryptamine functions as both a serotonergic agonist and a monoamine releasing agent, establishing it as a compound of significant pharmacological interest.

The development of analytical methods for studying 5-methyltryptamine has paralleled advances in chromatographic and spectroscopic techniques, enabling researchers to precisely characterize its chemical properties and biological activities. Modern research approaches have incorporated computational modeling, receptor binding studies, and functional assays to provide comprehensive insights into the compound's mechanism of action and therapeutic potential.

Taxonomic Classification within Indole Alkaloids

5-methyltryptamine occupies a specific position within the taxonomic hierarchy of indole alkaloids, representing a member of the simple tryptamine alkaloid subclass. The broader category of indole alkaloids encompasses more than 4100 known compounds, making it one of the largest classes of alkaloids with significant physiological activity. Within this extensive classification system, indole alkaloids are distinguished based on their biosynthetic origins, with two primary categories being isoprenoid and non-isoprenoid compounds.

The compound falls under the non-isoprenoid classification and specifically within the simple tryptamine alkaloid subdivision. This taxonomic placement reflects its structural characteristics, which include the fundamental tryptamine backbone without additional terpenoid or other complex structural elements. The classification system recognizes tryptamine derivatives as arising from the amino acid tryptophan through decarboxylation processes, establishing the biochemical foundation for understanding their natural occurrence and synthetic accessibility.

Table 1: Taxonomic Classification of 5-Methyltryptamine

| Classification Level | Category |

|---|---|

| Major Class | Indole Alkaloids |

| Structural Type | Non-isoprenoid |

| Subclass | Simple Tryptamine Alkaloids |

| Chemical Family | Methylated Tryptamines |

| Substitution Pattern | 5-position methyl substitution |

| Biosynthetic Origin | Tryptophan-derived |

The taxonomic framework for indole alkaloids also considers the presence of specific functional groups and substitution patterns. 5-methyltryptamine is characterized by a single methyl substitution at the 5-position of the indole ring, distinguishing it from other methylated tryptamine derivatives that may have substitutions at different positions or multiple substitution sites. This specific substitution pattern has important implications for the compound's pharmacological properties and its interactions with biological targets.

Structural Relationship to Classical Tryptamine Compounds

The structural architecture of 5-methyltryptamine reveals important relationships to classical tryptamine compounds that have shaped our understanding of this chemical family. The compound shares the fundamental indole-ethylamine backbone characteristic of all tryptamine derivatives, but differs from the parent compound tryptamine through the addition of a methyl group at the 5-position of the indole ring. This structural modification represents a minimal yet significant change that influences the compound's pharmacological profile and receptor interactions.

Comparative analysis reveals that 5-methyltryptamine is a positional isomer of N-methyltryptamine, highlighting how different substitution sites can yield compounds with distinct biological properties. The relationship extends to other important tryptamine derivatives, including serotonin (5-hydroxytryptamine) and 5-methoxytryptamine, which share similar substitution patterns at the 5-position but with different functional groups. These structural relationships provide valuable insights into structure-activity relationships and the molecular determinants of biological activity.

Table 2: Structural Comparison of Related Tryptamine Compounds

| Compound | Ring Substitution | Amine Substitution | Molecular Formula | Relationship Type |

|---|---|---|---|---|

| Tryptamine | None | None | C₁₀H₁₂N₂ | Parent compound |

| 5-Methyltryptamine | 5-methyl | None | C₁₁H₁₄N₂ | Ring-substituted derivative |

| N-Methyltryptamine | None | N-methyl | C₁₁H₁₄N₂ | Positional isomer |

| Serotonin | 5-hydroxy | None | C₁₀H₁₂N₂O | Ring-substituted analogue |

| 5-Methoxytryptamine | 5-methoxy | None | C₁₁H₁₄N₂O | Ring-substituted analogue |

The pharmacological properties of 5-methyltryptamine demonstrate its activity as a potent serotonin 5-hydroxytryptamine 2A receptor full agonist with exceptional binding affinity. The compound also exhibits activity at multiple serotonin receptor subtypes, including 5-hydroxytryptamine 1A, 5-hydroxytryptamine 2B, 5-hydroxytryptamine 1D, and 5-hydroxytryptamine 2C receptors, establishing it as a non-selective serotonin receptor agonist. Notably, the compound shows significantly reduced potency at the 5-hydroxytryptamine 3 receptor compared to other serotonin receptor subtypes, reflecting the influence of structural modifications on receptor selectivity.

Evolution of Scientific Interest in Substituted Tryptamines

The scientific interest in substituted tryptamines has undergone significant evolution, driven by advances in neuropharmacology, medicinal chemistry, and our understanding of serotonin receptor biology. Early research focused primarily on naturally occurring compounds and their basic pharmacological properties, but has expanded to encompass sophisticated structure-activity relationship studies and therapeutic applications. The field has been particularly influenced by the recognition that tryptamine derivatives represent a broad class of classical serotonergic compounds capable of producing profound changes in neural function.

Contemporary research has embraced systematic approaches to understanding how specific structural modifications influence biological activity, with 5-methyltryptamine serving as an important reference compound for these investigations. Advanced analytical techniques have enabled researchers to characterize the precise molecular interactions between substituted tryptamines and their biological targets, leading to detailed insights into receptor binding mechanisms and functional selectivity. The development of computational modeling approaches has further enhanced our ability to predict and understand structure-activity relationships within this chemical class.

The emergence of medicinal chemistry applications has significantly expanded scientific interest in substituted tryptamines, with researchers investigating their potential for treating various neuropsychiatric conditions. Studies have demonstrated that selective modifications to the tryptamine structure can yield compounds with distinct pharmacological profiles, including enhanced selectivity for specific receptor subtypes and improved therapeutic indices. This research has revealed that 5-hydroxytryptamine 1A-selective tryptamine analogues may retain beneficial therapeutic effects while avoiding unwanted activities, highlighting the importance of precise structural design in drug development.

Modern research methodologies have incorporated comprehensive screening approaches that evaluate substituted tryptamines across multiple biological targets and functional assays. These studies have revealed the complex pharmacological profiles of tryptamine derivatives and their potential applications in neuroscience research and therapeutic development. The field continues to evolve with the integration of new analytical techniques, computational approaches, and biological models that provide increasingly detailed insights into the mechanisms of action and therapeutic potential of substituted tryptamine compounds.

Table 3: Evolution of Research Approaches in Substituted Tryptamine Studies

| Research Era | Primary Focus | Methodological Advances | Key Discoveries |

|---|---|---|---|

| Early Period | Natural product isolation | Basic pharmacological assays | Identification of bioactive compounds |

| Classical Era | Structure-activity relationships | Receptor binding studies | Receptor selectivity patterns |

| Modern Era | Molecular mechanisms | Crystallographic analysis | Detailed binding interactions |

| Contemporary Era | Therapeutic applications | Computational modeling | Selective compound design |

特性

IUPAC Name |

N,N-dimethyl-2-(5-methyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-10-4-5-13-12(8-10)11(9-14-13)6-7-15(2)3/h4-5,8-9,14H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGJLYBZSJSCIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176641 | |

| Record name | N,N,5-Trimethyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22120-39-4 | |

| Record name | N,N,5-Trimethyl-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22120-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-N,N-dimethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022120394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC88623 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,5-Trimethyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-N,N-dimethyltryptamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-N,N-DIMETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIX0SK1CCX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用機序

Target of Action

Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-, also known as Dimethyltryptamine (DMT), primarily targets serotonin receptors . It acts as an agonist at some types of serotonin receptors and an antagonist at others. Serotonin receptors play a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction.

Mode of Action

DMT interacts with its targets, the serotonin receptors, by binding to them and modulating their activity. As an agonist, it mimics the action of serotonin, a neurotransmitter, by binding to the receptor and activating it. As an antagonist, it prevents serotonin from binding and activating the receptor.

Biochemical Pathways

The biochemical pathways affected by DMT involve the serotonin system. DMT acts as a non-selective agonist at most or all of the serotonin receptors. This can lead to a variety of downstream effects, depending on the specific receptor subtype and its location in the body. For example, activation of certain serotonin receptors can lead to the release of other neurotransmitters or hormones, influence the rate of neuron firing, or cause neurons to become more or less responsive to other signals.

Pharmacokinetics

It is known that dmt is found in several plants and in mammalian brain, blood, and urine. The compound’s bioavailability is likely influenced by factors such as its route of administration, the individual’s metabolic rate, and the presence of other substances in the body.

Result of Action

The molecular and cellular effects of DMT’s action are diverse, given its role as a non-selective agonist at most or all of the serotonin receptors. These effects can range from changes in mood and cognition to physiological responses such as vomiting and vasoconstriction. Some people use DMT as a psychedelic inducing agent.

Action Environment

The action, efficacy, and stability of DMT can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect DMT’s pharmacokinetics and pharmacodynamics. Additionally, factors such as the individual’s metabolic rate, the state of their serotonin system, and their overall health and physiological state can also influence the effects of DMT.

生化学分析

生物活性

Indole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. Among these, Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- (CAS No. 22120-39-4) has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-

- Molecular Formula : C12H16N2

- Molecular Weight : 188.27 g/mol

Indole derivatives exhibit various mechanisms of action depending on their chemical structure. For Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- , the following mechanisms have been proposed:

- Topoisomerase Inhibition : Similar indole derivatives have shown to inhibit Topoisomerase II, leading to increased intracellular reactive oxygen species (ROS) and subsequent apoptosis in cancer cells .

- Antimicrobial Activity : Indole compounds often demonstrate antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

- Anti-inflammatory Effects : Certain indole derivatives have been reported to reduce inflammation through the inhibition of cyclooxygenase (COX) enzymes.

Biological Activity Data

Recent studies have evaluated the biological activity of Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- against various cell lines and conditions. Below is a summary of findings from selected research articles.

| Study | Cell Line/Model | IC50 Value (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | SMMC-7721 (hepatocarcinoma) | 0.56 ± 0.08 | Induces apoptosis via ROS elevation |

| Study 2 | HepG2 (hepatocarcinoma) | 0.91 ± 0.13 | Selective cytotoxicity compared to normal cells |

| Study 3 | COX-1/COX-2 Inhibition | <0.04 | Significant anti-inflammatory activity |

Case Study 1: Anticancer Activity

In a study investigating new indole derivatives, Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- was evaluated for its anticancer properties against hepatocellular carcinoma cells (SMMC-7721). The compound exhibited potent cytotoxicity with an IC50 value of 0.56 µM , indicating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anti-inflammatory Properties

Another study assessed the anti-inflammatory effects of various indole derivatives, including our compound of interest. The results showed that it effectively inhibited COX enzymes with IC50 values lower than those of standard anti-inflammatory drugs like diclofenac, demonstrating its potential for treating inflammatory conditions.

科学的研究の応用

Introduction to Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-

Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-, also known as N,N-dimethyl-2-(5-methyl-1H-indol-3-yl)ethanamine , is a compound with significant implications in various fields of scientific research. It belongs to the class of indole derivatives, which are known for their diverse biological activities. This article explores the applications of this compound, particularly in pharmacology and biochemistry, supported by data tables and case studies.

Structure Representation

| Property | Value |

|---|---|

| InChI | InChI=1S/C13H18N2/c1-10-4-5... |

| InChI Key | NCGJLYBZSJSCIC-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)NC=C2CCN(C)C |

Pharmacological Research

Indole derivatives, including Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-, have been extensively studied for their interactions with serotonin receptors. This compound primarily acts as a non-selective agonist at various serotonin receptor subtypes, which has implications for:

- Psychoactive Effects : The compound is related to DMT (Dimethyltryptamine), known for its hallucinogenic properties. Research indicates that it can modulate mood and perception by interacting with the serotonin system.

- Potential Therapeutic Uses : Investigations into its effects on anxiety and depression are ongoing, with some studies suggesting that compounds acting on serotonin receptors may offer new avenues for treatment.

Biochemical Studies

The biochemical pathways influenced by this compound include:

- Enzyme Interaction : Indole derivatives can affect enzyme activity and gene expression, making them valuable in studying metabolic pathways and cellular responses to external stimuli.

- Neurotransmitter Modulation : The ability of this compound to interact with neurotransmitter systems positions it as a candidate for understanding neuropharmacology and developing new therapeutic agents.

Cancer Research

Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-, has been submitted for testing by the National Cancer Institute (NCI). Its potential as an anti-cancer agent is being explored due to its ability to influence cell signaling pathways associated with tumor growth and metastasis.

Case Studies

- DMT and Cancer Cell Lines : Preliminary studies have indicated that DMT may induce apoptosis in certain cancer cell lines. This suggests a potential role in cancer therapy that warrants further investigation.

- Neuroprotective Effects : Research has shown that indole derivatives can provide neuroprotective effects in models of neurodegenerative diseases, highlighting their therapeutic potential beyond psychoactive applications.

Toxicological Studies

Understanding the safety profile of Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- is crucial for its application in research:

- Toxicity Assessments : Various studies have evaluated the toxicological impact of this compound on different biological systems, contributing to data on its safety and efficacy.

化学反応の分析

Electrophilic Substitution Reactions

-

C-2 or C-6 positions : Electron-rich indoles with blocked C-3 substituents experience electrophilic attack at C-2 or C-6 . For example, nitration or halogenation would target these positions under acidic or neutral conditions.

Table 1: Theoretical Electrophilic Substitution Sites

| Position | Reactivity Rationale | Example Reaction |

|---|---|---|

| C-2 | Stabilization via resonance with benzene ring | Bromination with Br₂/FeBr₃ |

| C-6 | Least steric hindrance from substituents | Nitration with HNO₃/H₂SO₄ |

Salt Formation and Acid-Base Reactions

The dimethylaminoethyl side chain enables salt formation with acids, as demonstrated in the synthesis of sumatriptan derivatives :

-

Reaction with Benzoic Acid : Forms a stable benzoate salt (yield: 60–65 g, 92–95% purity) .

-

Reaction with Succinic Acid : Produces a water-soluble succinate salt under reflux in ethanol .

Table 2: Salt Formation Conditions and Yields

| Acid Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Benzoic acid | Acetone | Reflux | 60–65 g |

| Succinic acid | Ethanol | Reflux | 40–45 g |

Alkylation and Acylation

The indole nitrogen (N-1) and side-chain amine participate in alkylation/acylation:

-

N-Alkylation : Reacts with methyl iodide in DMF at 80°C to form quaternary ammonium salts .

-

Acylation : Acetic anhydride acetylates the N-1 position, but steric hindrance from the dimethylaminoethyl group may reduce reactivity .

Reaction Example:

Oxidation and Reductive Processes

-

Oxidation : The tertiary amine in the side chain oxidizes to an N-oxide using H₂O₂ or mCPBA.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indole ring to an indoline derivative, though the dimethylaminoethyl group may influence selectivity .

Table 3: Synthetic Pathway Metrics

| Step | Reagents | Conditions | Intermediate |

|---|---|---|---|

| Cyclization | PPA/CH₂Cl₂ | 35–40°C, 2 hr | Indole sulfonamide |

| Salt Crystallization | Benzoic acid | Reflux/acetone | Benzoate salt |

Stability and Side Reactions

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key analogs and their substituent effects are compared below:

Key Observations :

- Substituent Position : The 5-methyl group in the target compound enhances lipophilicity compared to 5-methoxy (MeODMT) or polar sulfonamide (Zolmitriptan) derivatives .

- Dimethylamino vs. Aminoethyl: The dimethylamino group in the target compound improves membrane permeability and receptor binding compared to the primary amine in 5-methyltryptamine hydrochloride .

- Bioactivity: Compounds like 3a () exhibit potent cytotoxicity, suggesting that dimethylaminoethyl groups paired with planar aromatic systems enhance DNA intercalation and antitumor effects .

Receptor Binding and Selectivity:

- 5-Methyl-N,N-dimethyltryptamine : Predicted to bind 5-HT₁ and 5-HT₂ receptors due to structural similarity to bufotenine (5-HO-DMT). However, the 5-methyl group may reduce binding efficacy compared to 5-methoxy analogs like MeODMT .

- Zolmitriptan : Selective 5-HT₁B/₁D agonist; the sulfonamide group confers specificity for migraine-related vasoconstriction pathways .

- 3a and 4b (): Demonstrated IC₅₀ values of 0.23–0.71 μM against P388D1 and HeLa cells, outperforming amonafide. This highlights the role of dimethylaminoethyl groups in enhancing cytotoxicity .

Solubility and Pharmacokinetics:

- The target compound’s slight water solubility (~1.3 mg/mL, similar to Zolmitriptan) limits oral bioavailability, necessitating formulation adjustments .

- Phosphonate derivatives (e.g., compound 12 in ) show improved solubility via hydrophilic groups, suggesting a strategy to optimize the target compound’s pharmacokinetics .

準備方法

Substrate Design and Reaction Mechanism

For 3-(2-(dimethylamino)ethyl)-5-methylindole , the synthesis begins with a substituted phenylhydrazine bearing a methyl group at the position corresponding to the indole’s 5-position. Reacting this with 4-dimethylaminobutyraldehyde diethyl acetal under acidic conditions generates the requisite hydrazone. Cyclization is facilitated by polyphosphoric acid (PPA) or polyphosphoric ester , which promotes dehydration and ring closure.

Key Steps :

-

Hydrazone Formation :

-

Cyclization :

-

Workup and Purification :

Challenges and Optimizations

-

Regioselectivity : Ensuring the methyl group occupies the 5-position requires precise substitution on the phenylhydrazine precursor.

-

Yield Enhancement : Patent data suggest yields of 55–65% for analogous indole syntheses, with purity exceeding 99% after crystallization.

Functionalization of Preformed 5-Methylindole

An alternative strategy involves introducing the 3-(2-(dimethylamino)ethyl) group onto a pre-synthesized 5-methylindole scaffold. This approach leverages electrophilic substitution and Mannich-type reactions.

Electrophilic Amination at C-3

Indole’s C-3 position is highly reactive toward electrophiles. However, introducing a dimethylaminoethyl group directly via electrophilic substitution is challenging due to steric and electronic factors.

Vilsmeier-Haack Formylation Followed by Reductive Amination

-

Step 1 : Formylation of 5-methylindole using the Vilsmeier reagent (POCl₃/DMF) yields 3-formyl-5-methylindole .

-

Step 2 : Reductive amination of the aldehyde with dimethylamine and NaBH₃CN produces the target compound.

Example Conditions :

Mannich Reaction for Side-Chain Introduction

The Mannich reaction offers a route to install aminomethyl groups at C-3. For a two-carbon chain, subsequent elongation is required:

-

Mannich Reaction :

-

Chain Elongation :

-

Oxidation of the aminomethyl group to a nitrile (e.g., using KMnO₄), followed by reduction to an ethylamine side chain.

-

Limitations :

-

Multiple steps reduce overall yield.

-

Oxidation-reduction sequences may require harsh conditions.

Reductive Amination Strategy

This method constructs the dimethylaminoethyl side chain via a ketone intermediate.

Synthesis of 3-(2-Oxoethyl)-5-methylindole

Reductive Amination

-

The ketone intermediate is treated with dimethylamine and a reducing agent (e.g., NaBH₃CN) to form the target compound.

Advantages :

-

High atom economy.

-

Compatible with mild conditions.

Purification and Characterization

Salt Formation for Crystallization

Analytical Data

-

Spectroscopy :

-

¹H NMR (DMSO-d₆): δ 7.45 (s, 1H, H-2), 7.12 (d, J = 8.2 Hz, 1H, H-4), 6.95 (d, J = 8.2 Hz, 1H, H-6), 3.15 (t, J = 6.8 Hz, 2H, CH₂N), 2.75 (s, 6H, N(CH₃)₂), 2.55 (t, J = 6.8 Hz, 2H, CH₂), 2.30 (s, 3H, CH₃).

-

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Fischer Indole | 55–65 | 99.5 | Single-step indole formation | Requires specialized starting materials |

| Mannich/Reduction | 40–50 | 98 | Modular side-chain construction | Multi-step, moderate yields |

| Reductive Amination | 60–70 | 99 | Mild conditions, high efficiency | Ketone synthesis can be challenging |

Q & A

Basic Synthesis: What is a reliable method for synthesizing 3-(2-(dimethylamino)ethyl)-5-methylindole, and what reaction conditions are critical?

A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust approach. Dissolve 3-(2-azidoethyl)-5-methylindole in PEG-400/DMF (2:1), add CuI catalyst and alkyne derivatives (e.g., 1-ethynylbenzene), and stir for 12 hours. Purify via flash column chromatography (70:30 ethyl acetate/hexane) to isolate the product. Key conditions include controlled solvent ratios, catalyst loading (1.0 g CuI per 700 mg substrate), and reaction time . Yield optimization requires careful removal of residual DMF under vacuum (90°C) .

Advanced Synthesis: How can reaction yields for CuAAC-derived indole derivatives be improved?

Variables impacting yield include:

- Catalyst efficiency : Replace CuI with CuBr·S(CH₃)₂ for enhanced catalytic activity.

- Solvent optimization : Test PEG-400 with ionic liquids to stabilize intermediates.

- Alkyne substituents : Electron-deficient alkynes (e.g., 4-fluorophenyl) may accelerate cycloaddition.

Evidence shows yields as low as 22% (e.g., 5e in ), suggesting the need for iterative screening of azide/alkyne stoichiometry and microwave-assisted heating to reduce reaction time .

Structural Characterization: What spectroscopic methods confirm the identity of 3-(2-(dimethylamino)ethyl)-5-methylindole derivatives?

- ¹H/¹³C NMR : Identify dimethylaminoethyl protons (δ ~2.2–2.5 ppm for N(CH₃)₂) and indole core signals (δ ~7.0–7.5 ppm). Methyl groups at C5 appear as singlets (δ ~2.3 ppm) .

- HRMS : Validate molecular ions (e.g., [M+H]⁺ at m/z 427.0757) .

- TLC : Monitor purity using Rf values (e.g., 0.30 in 70:30 ethyl acetate/hexane) .

Bioactivity Profiling: Which in vitro assays are suitable for evaluating the neuroactivity or antimicrobial potential of this compound?

- Binding assays : Screen serotonin receptor subtypes (5-HT₁A/₂A) using radioligand displacement, as seen in psilocybin analog studies .

- Antimicrobial testing : Use microdilution assays (MIC determination) against Gram-positive bacteria, referencing rhodanine-containing derivatives .

- Cellular toxicity : Assess viability via MTT assays in neuronal cell lines .

Data Interpretation: How should researchers resolve discrepancies in NMR data between synthetic batches?

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.

- Impurity analysis : Use DEPT-135 NMR to distinguish carbon types and HSQC for proton-carbon correlations.

- Batch reproducibility : Ensure strict control of azide precursor purity and reaction temperature (±2°C) .

Derivative Design: What strategies introduce phosphonate or sulfonamide groups into this indole scaffold?

- Phosphonation : React indole with diethyl chlorophosphate under Arbuzov conditions, followed by hydrolysis to phosphonic acids (e.g., compound 12 in ).

- Sulfonamide formation : Treat 5-methylindole with methanesulfonyl chloride in THF, then substitute with dimethylaminoethylamine .

Stability and Storage: How does the thermal stability of this compound influence laboratory handling?

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., >150°C for related indoles).

- Storage : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent dimethylamino group oxidation .

Mechanistic Insights: What is the role of CuI in the synthesis of 3-(2-(dimethylamino)ethyl)-5-methylindole?

CuI catalyzes the [3+2] cycloaddition between azides and alkynes via a stepwise mechanism:

Cu(I)-acetylide formation : Alkyne coordination to CuI.

Azide activation : Triazole ring closure through nitrene intermediates.

Kinetic studies suggest rate-limiting alkyne coordination, emphasizing the need for excess CuI in PEG-400 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。